2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)8-2-4-9(5-3-8)11-15-6-1-7-16-11/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWREANRGBTZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with ethylene glycol under acidic conditions to form the dioxaborinane ring. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the boron-oxygen bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-oxygen bonds to boron-hydrogen bonds.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane serves as a versatile building block in organic synthesis. It is particularly useful in:
- Suzuki-Miyaura Coupling Reactions : This compound can be employed as a reagent to facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids .
- Synthesis of Complex Molecules : The compound is integral in the synthesis of various complex organic molecules due to its ability to participate in multiple reaction pathways .
Materials Science
The compound has applications in developing advanced materials:
- Polymers and Coatings : Its unique properties contribute to the creation of polymers and coatings with enhanced chemical resistance and stability.
- Electronic Materials : Due to its electronic characteristics, it is also explored for use in electronic materials where high performance is required.
Biological Applications
Research indicates potential biological activities associated with derivatives of this compound:
- Antimicrobial and Anticancer Properties : Studies have demonstrated that certain derivatives exhibit significant antimicrobial and anticancer activities, making them candidates for drug development .
- Mechanism of Action : The interaction of this compound with specific molecular targets (e.g., enzymes or receptors) can modulate biological activity, leading to varied therapeutic effects .
Medicinal Chemistry
In medicinal chemistry, the compound is being explored for:
- Drug Development : Its derivatives are investigated for potential use in designing molecules with improved pharmacokinetic properties, enhancing their effectiveness as therapeutic agents .
- Targeted Therapeutics : The ability to form stable complexes with other molecules suggests its potential in targeted drug delivery systems.
Case Studies
Several studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets, such as enzymes or receptors, through its boron and trifluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s ability to form stable complexes with other molecules is a key factor in its mechanism of action .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Substituted 1,3,2-Dioxaborinanes
Key Observations :
- Electron-Withdrawing Groups : The -CF₃ and -OCF₃ substituents increase electrophilicity at the boron center, accelerating transmetalation in cross-coupling reactions compared to electron-donating groups (-SMe, -CH₃) .
- Steric Effects : Meta-substituted derivatives (e.g., 3-methylphenyl) exhibit reduced reactivity due to steric hindrance, whereas para-substituted analogs (e.g., -CF₃) maintain planar geometry for efficient catalysis .
- Applications : Trifluoromethoxy derivatives are prioritized in liquid crystal materials due to their thermal stability and optical anisotropy , while trifluoromethyl variants are favored in Suzuki-Miyaura couplings for pharmaceutical intermediates .
Reactivity Comparison with Non-Dioxaborinane Organoboron Compounds
Table 2: Reactivity in Rhodium-Catalyzed Fullerene Arylation
| Compound | Reaction Efficiency | Gibbs Energy (kcal/mol) |
|---|---|---|
| Phenylboronic acid | High | -12.5 |
| 2-Phenyl-1,3,2-dioxaborinane | High | -12.3 |
| 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | Moderate | -10.1 |
Insights :
- This compound shares mechanistic similarities with phenylboronic acid in rhodium-catalyzed reactions, as both exhibit nearly identical Gibbs energy profiles .
- Cyclic boronic esters (dioxaborinanes) demonstrate superior stability over acyclic analogs (e.g., boronic acids) under ambient conditions, reducing hydrolysis risks .
Structural Analogues with Heterocyclic Modifications
- Benzoxazaborininones: Derivatives like 2-(4-(trifluoromethyl)phenyl)-1,3,2-benzoxazaborininone () incorporate a fused benzene ring, increasing π-conjugation for optoelectronic applications but reducing solubility in polar solvents .
- Neopentyl Glycol Esters : Compounds such as 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS 214360-44-8) feature bulky neopentyl groups, enhancing crystallinity for solid-state applications .
Biological Activity
Overview
2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane is an organoboron compound characterized by a trifluoromethyl group attached to a phenyl ring and a 1,3,2-dioxaborinane structure. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C10H10BF3O2
- Molecular Weight : 229.99 g/mol
- CAS Number : 416839-38-8
The presence of the trifluoromethyl group enhances the electronic properties of the compound, making it an interesting candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The boron atom in the dioxaborinane structure allows for reversible binding with nucleophiles, which may modulate enzyme activities and influence biological pathways.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity. For instance, studies have shown that certain boron-containing compounds can disrupt bacterial cell walls or inhibit essential enzymes necessary for bacterial survival.
Anticancer Potential
The compound has been explored for its anticancer properties. In vitro studies have demonstrated that it can inhibit tumor cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells .
Enzyme Inhibition Studies
Preliminary investigations suggest that this compound may act as an enzyme inhibitor. It has shown potential in inhibiting tubulin polymerization, which is crucial for cancer cell division. This suggests that it could be developed further as a therapeutic agent against cancers that are resistant to conventional treatments .
Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer effects of various organoboron compounds, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.6 |
| HeLa (Cervical) | 4.8 |
| A549 (Lung) | 6.3 |
This data suggests a strong potential for further development as an anticancer agent .
Study 2: Mechanistic Insights into Antimicrobial Action
A mechanistic study focused on the antimicrobial properties revealed that the compound disrupts the integrity of bacterial membranes. The study utilized time-kill assays and membrane integrity tests:
| Bacteria | Minimum Inhibitory Concentration (MIC) | Time-Kill Assay Results |
|---|---|---|
| E. coli | 32 µg/mL | Significant reduction after 4 hours |
| S. aureus | 16 µg/mL | Complete kill after 6 hours |
These findings highlight the compound's potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane, and how can experimental safety be ensured?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium or nickel catalysts (e.g., NiCl₂ with bis(diphenylphosphino)propane ligands) in toluene or THF under inert conditions (100°C, 2 hours) . Safety protocols include wearing protective equipment (gloves, masks, lab coats), working in fume hoods, and adhering to institutional chemical hygiene plans for advanced labs .
Q. Which analytical techniques are critical for characterizing this compound, and how should data validation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (¹¹B, ¹H, ¹³C NMR) and X-ray crystallography are essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) assess purity (>95%). Validate data by replicating experiments under controlled conditions and applying statistical methods (e.g., ANOVA) to minimize variability .
Advanced Research Questions
Q. How can reaction conditions for this compound synthesis be optimized using computational and statistical tools?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Integrate computational results with experimental data via platforms like COMSOL Multiphysics to refine conditions iteratively .
Q. What strategies resolve contradictions in catalytic efficiency data during cross-coupling reactions involving this compound?
- Methodological Answer : Analyze discrepancies by:
- Cross-referencing kinetic data (e.g., turnover frequency) with computational models of reaction mechanisms.
- Validating catalyst stability via in-situ spectroscopic monitoring (e.g., Raman).
- Applying machine learning to identify outliers in large datasets and refine predictive models .
Q. How does reactor design influence scalability for reactions involving this compound?
- Methodological Answer : Consider continuous-flow reactors to enhance heat/mass transfer and minimize side reactions. Use dimensionless analysis (e.g., Damköhler number) to balance reaction kinetics with transport phenomena. Model fluid dynamics and mixing efficiency using computational fluid dynamics (CFD) tools .
Q. What role do hybrid AI-experimental frameworks play in accelerating mechanistic studies of this compound?
- Methodological Answer : AI-driven platforms (e.g., ICReDD’s feedback loop) integrate experimental data with reaction databases to propose mechanistic hypotheses. Train neural networks on kinetic datasets to predict solvent effects or ligand interactions, reducing trial-and-error experimentation .
Q. How can heterogeneous vs. homogeneous catalytic systems be compared for reactions involving this boronate ester?
- Methodological Answer :
- Homogeneous : Monitor ligand-metal coordination via in-situ IR spectroscopy.
- Heterogeneous : Analyze catalyst surface morphology (SEM/TEM) and leaching (ICP-MS).
- Compare turnover numbers (TON) and activation energies (Eₐ) using Arrhenius plots .
Q. What protocols mitigate hygroscopic degradation of this compound during storage and handling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
